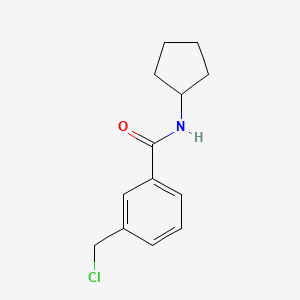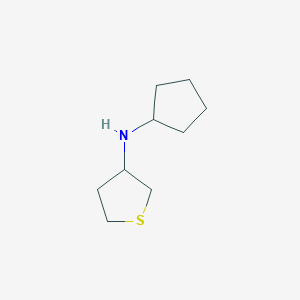![molecular formula C12H12N2O3S B1462115 2-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid CAS No. 1097090-23-7](/img/structure/B1462115.png)
2-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid
概要
説明
2-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid is a complex organic compound that features a quinazolinone core structure Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
作用機序
Result of Action
It’s known that the compound has some antimicrobial activity . More research is needed to describe these effects in detail.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid . These factors could include pH, temperature, and the presence of other compounds. More research is needed to understand how these factors influence the compound’s action.
生化学分析
Biochemical Properties
2-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to inhibit certain proteases, which are enzymes that break down proteins. The inhibition occurs through the binding of the quinazolinone moiety to the active site of the enzyme, thereby blocking substrate access . Additionally, this compound can interact with cellular receptors, modulating signal transduction pathways that are crucial for cell survival and proliferation.
Cellular Effects
The effects of this compound on various cell types are profound. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspases and other apoptotic proteins . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival. Furthermore, this compound can alter gene expression profiles, leading to the upregulation of tumor suppressor genes and downregulation of oncogenes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid typically involves multi-step organic reactions. One common method includes the reaction of phthalic anhydride with anilines and anthranilamide in water, which is an eco-friendly approach . The reaction conditions often involve heating the mixture under reflux for a specified period, usually ranging from 90 to 120 minutes . The use of water as a solvent makes this method environmentally friendly and efficient.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, is crucial in industrial settings to minimize environmental impact.
化学反応の分析
Types of Reactions
2-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the quinazolinone core into different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core, leading to the formation of different derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce new substituents to the quinazolinone core.
科学的研究の応用
2-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for developing new pharmaceuticals and studying biochemical pathways.
Medicine: Its potential therapeutic properties are explored for treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in developing new materials and chemical processes.
類似化合物との比較
Similar Compounds
2-(4-Oxo-3,4-dihydroquinazolin-2-yl)-N-arylbenzamides: These compounds share a similar quinazolinone core and exhibit comparable biological activities.
3-aryl-2-[hydroxy(diaryl)methyl]-4-oxo-3,4-dihydroquinazolines: These derivatives also feature the quinazolinone structure and are used in similar research applications.
Uniqueness
What sets 2-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid apart is its unique sulfanylpropanoic acid moiety, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and studying novel biochemical pathways.
特性
IUPAC Name |
2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-7(12(16)17)18-6-10-13-9-5-3-2-4-8(9)11(15)14-10/h2-5,7H,6H2,1H3,(H,16,17)(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKAJFXNDMNQRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SCC1=NC2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(4-fluorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1462036.png)
![6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1462039.png)
![2-(Chloromethyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole](/img/structure/B1462040.png)



![N-[(4-fluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462047.png)




![(1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine](/img/structure/B1462055.png)
